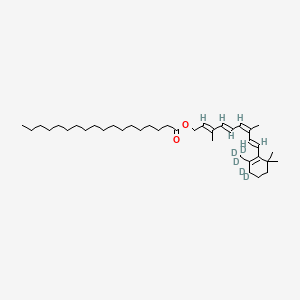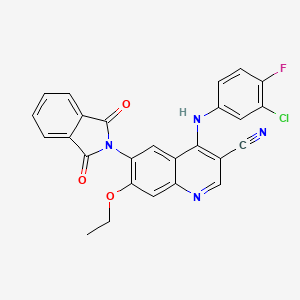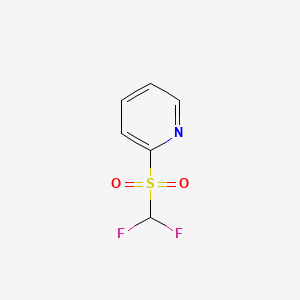
rac N-Desbutyroyl-d5 Acebutolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac N-Desbutyroyl-d5 Acebutolol: is a deuterated form of rac N-Desbutyroyl Acebutolol, which is a metabolite of the beta-blocker acebutolol. This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of acebutolol. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desbutyroyl-d5 Acebutolol typically involves the deuteration of acebutolol or its intermediates. The process begins with the preparation of acebutolol, followed by the selective introduction of deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research.
Chemical Reactions Analysis
Types of Reactions: rac N-Desbutyroyl-d5 Acebutolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
rac N-Desbutyroyl-d5 Acebutolol is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the study of acebutolol metabolism.
Biology: The compound is used to investigate the metabolic pathways and interactions of acebutolol in biological systems.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of acebutolol, aiding in the development of better therapeutic strategies.
Industry: The compound is used in the pharmaceutical industry for quality control and validation of analytical methods.
Mechanism of Action
The mechanism of action of rac N-Desbutyroyl-d5 Acebutolol involves its metabolism to acebutolol, which is a beta-blocker. Acebutolol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The deuterium labeling allows researchers to trace the compound and study its interactions with molecular targets and pathways involved in its pharmacological effects.
Comparison with Similar Compounds
rac N-Desbutyroyl Acebutolol: The non-deuterated form of the compound.
Acebutolol: The parent compound from which rac N-Desbutyroyl-d5 Acebutolol is derived.
Other Beta-Blockers: Compounds such as propranolol and metoprolol, which have similar pharmacological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in biological systems, offering valuable insights into its metabolic pathways and interactions.
Properties
IUPAC Name |
1-[5-amino-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3/i7D2,8D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUJVRULIBQHKT-YKXHHFFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)N)C(=O)C)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

